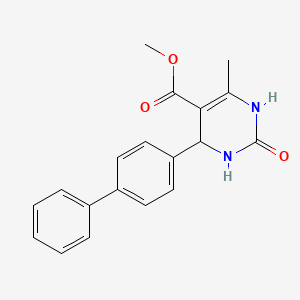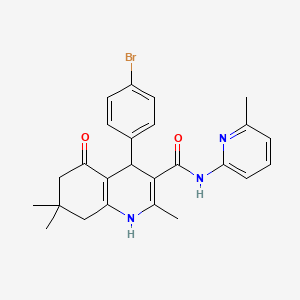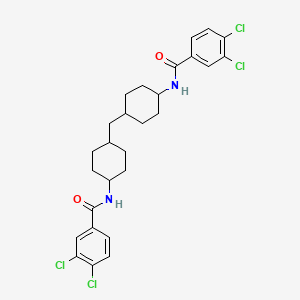
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide, also known as FCPR03, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide exerts its antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators, suggesting its anti-inflammatory effects may be due to its ability to modulate the immune response.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory effects, 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, suggesting it may have potential as a treatment for conditions such as arthritis and other inflammatory diseases. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have a mild sedative effect, making it a potential candidate for the treatment of anxiety and other related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its broad range of potential therapeutic applications. However, one of the limitations of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide and its potential side effects.
Direcciones Futuras
There are many potential future directions for the study of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide. Another area of research could focus on developing novel drug delivery systems to improve the solubility and bioavailability of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide and its potential side effects, which could pave the way for the development of new and more effective therapeutic treatments.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide involves the reaction of 1-(2-chlorobenzyl)-4-piperidinecarboxylic acid with 2-furylmethylamine. The reaction is carried out in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide and a catalyst such as N-hydroxybenzotriazole. The resulting product is then purified using column chromatography to obtain pure 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(2-chlorobenzyl)-N-(2-furylmethyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-17-6-2-1-4-15(17)13-21-9-7-14(8-10-21)18(22)20-12-16-5-3-11-23-16/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVTQRAKDHCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)

![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![1-[1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B4966134.png)

![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)

![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)
